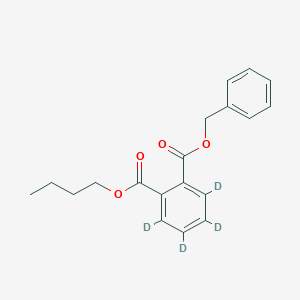

Benzyl Butyl Phthalate-d4

Description

Contextualizing Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP) as an Environmental Contaminant and Endocrine-Disrupting Chemical in Academic Discourse

Benzyl Butyl Phthalate (BBP) is a high-production-volume chemical that has become a ubiquitous environmental contaminant due to its widespread use as a plasticizer. nih.govca.gov It is frequently detected in various environmental compartments, including indoor air and dust, water bodies, and soil. bohrium.comdmu.dkoaepublish.com Academic literature extensively documents BBP's role as an endocrine-disrupting chemical. nih.govmdpi.combohrium.com Studies have shown that BBP can mimic the hormone estrogen and exhibit anti-androgenic activity, potentially leading to adverse reproductive and developmental effects. nih.govnih.govindustrialchemicals.gov.au Concerns over its potential health risks have led to increased scrutiny and regulation in many parts of the world. bohrium.commdpi.com

Significance of Stable Isotope Labeling: The Role of Benzyl Butyl Phthalate-d4 (BBP-d4) as an Internal Standard and Tracer in Advanced Research Methodologies

The use of stable isotope-labeled compounds like this compound (BBP-d4) is a cornerstone of modern analytical chemistry, particularly in the field of environmental and toxicological research. adesisinc.com BBP-d4 serves as an invaluable internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com

When analyzing a sample for BBP, a known amount of BBP-d4 is added at the beginning of the sample preparation process. Since BBP-d4 behaves almost identically to the native BBP during extraction, cleanup, and analysis, any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. mdpi.com By measuring the final ratio of BBP to BBP-d4, researchers can accurately quantify the initial amount of BBP in the sample, correcting for procedural variations and matrix effects. This isotope dilution method significantly enhances the accuracy and reliability of analytical measurements. mdpi.com

Beyond quantification, BBP-d4 can also be used as a tracer in metabolic and environmental fate studies. iaea.org By introducing BBP-d4 into a biological system or environmental microcosm, scientists can track its movement, degradation, and transformation into various metabolites. srce.hr

Evolution of Research Perspectives on BBP and its Deuterated Form

Initial research on BBP primarily focused on its production, use, and its presence as a contaminant in the environment. As analytical techniques became more sensitive, the focus shifted towards understanding its toxicological effects, particularly its endocrine-disrupting properties. nih.gov This led to a surge in studies investigating its impact on reproductive health and development in various organisms. nih.govindustrialchemicals.gov.au

The development and commercial availability of BBP-d4 marked a significant advancement in the field. isotope.com It enabled researchers to move from qualitative detection to precise quantification of BBP exposure in human populations and environmental samples. mdpi.comresearchgate.net This has been crucial in establishing links between BBP exposure and various health outcomes. Recent studies have utilized BBP-d4 to investigate the metabolism of BBP in vivo, identifying its primary metabolites, monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP), in human urine. ca.gov

The table below showcases the application of BBP-d4 as an internal standard in various analytical studies.

| Research Focus | Analytical Method | Matrix | Key Finding | Reference(s) |

| Phthalate Analysis in Food | LC-MS/MS | Pork and Chicken | Use of BBP-d4 as an internal standard enhanced recovery and accuracy of phthalate detection. | mdpi.com |

| Phthalate Detection in Textiles | LC-MS/MS | Textile Samples | BBP-d4 was used as an internal standard in a rapid screening method for phthalates. | mdpi.com |

| Indoor Air Quality | GC-MS | Indoor Air | BBP-d4 was used to validate a method for determining phthalate concentrations in indoor air. | researchgate.net |

| Phthalate Analysis in Beverages | GC-MS | Beverages | BBP-d4 was employed as an internal standard for the analysis of phthalates in commercially available drinks. | scispace.com |

| Environmental Sorption Studies | Not Specified | Seawater and Sediment | Deuterated phthalates, including BBP-d4, were used as internal standards to study the distribution of phthalates in a marine ecosystem. | sfu.ca |

Scope and Objectives of Current and Future Academic Investigations Involving BBP-d4

Current and future research involving BBP-d4 is aimed at refining our understanding of BBP's environmental fate, human exposure pathways, and health risks. Key areas of investigation include:

Advanced Biomonitoring: Utilizing BBP-d4 to develop more sensitive and high-throughput methods for measuring BBP and its metabolites in human samples (e.g., urine, blood, breast milk) to better assess population-level exposure.

Metabolomic Studies: Employing BBP-d4 as a tracer to elucidate the complete metabolic pathways of BBP in humans and other organisms, including the identification of novel metabolites. acs.org

Environmental Fate and Transport Modeling: Using BBP-d4 in controlled laboratory and field studies to accurately model the transport, partitioning, and degradation of BBP in different environmental compartments. iaea.orgsrce.hr

Source Tracking: Developing methods that use the isotopic signature of contaminants to trace pollution sources in the environment. iaea.org

Toxicological Mechanism Studies: Applying BBP-d4 in in-vitro and in-vivo experiments to investigate the molecular mechanisms underlying BBP's endocrine-disrupting effects and other toxicological endpoints.

The continued use of BBP-d4 in these research areas will be critical for developing effective strategies to mitigate human exposure to BBP and protect public health and the environment. adesisinc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-CXRURWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584154 | |

| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-88-3 | |

| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical Methodologies and Isotope Labeled Standards for Bbp Quantification and Tracing

Advanced Chromatographic Techniques for BBP and Metabolite Analysis

Modern analytical methodologies for BBP and its byproducts predominantly rely on the coupling of high-resolution chromatographic separation techniques with sensitive mass spectrometric detection. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods, each offering distinct advantages depending on the specific application and target analytes. The use of BBP-d4 as an internal standard is integral to achieving the high levels of accuracy and precision required in these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like BBP. In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected.

The use of BBP-d4 in an isotope dilution GC-MS analysis significantly enhances the method's reliability. For instance, in a study developing a method for the simultaneous determination of phthalates and polycyclic aromatic hydrocarbons (PAHs) in edible oils, a 1:1 isotope dilution method using 12 isotopes, including BBP-d4, yielded excellent precision with relative standard deviations (RSDs) between 0.92–10.6% and high accuracy with recoveries of 80.6–97.8%. s4science.at Similarly, GC-MS methods have been validated for analyzing phthalates in indoor air, where BBP-d4 was used to assess the recovery from various solid-phase adsorbents. nih.govdphen1.com The technique is also applied to biological samples; for example, BBP-d4 was used as an internal standard for the quantification of BBP in the serum of marine mammals. mdpi.com In the analysis of food packaging contaminants, a salt-assisted liquid-liquid extraction (SALLE) followed by GC-MS/MS utilized BBP-d4 to ensure accurate quantification. researchgate.net

Table 1: Examples of BBP-d4 Application in GC-MS Methodologies

| Matrix | Analytical Method | Purpose of BBP-d4 | Reference |

|---|---|---|---|

| Edible Oils | Isotope Dilution-GC-MS | Internal standard for accurate quantification | s4science.at |

| Indoor Air | GC-MS | Surrogate to evaluate adsorbent recovery | nih.govdphen1.com |

| Marine Mammal Serum | GC-MS | Isotopically labeled internal standard | mdpi.com |

| Cosmetics | GC-MS/MS | Surrogate standard | researchgate.net |

| Plasma & Beverages | GC-MS | Internal standard for recovery studies | nih.gov |

| Food Simulants | SALLE GC-MS/MS | Internal standard | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

For the analysis of BBP's non-volatile breakdown products, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred technique. In the human body, BBP is rapidly metabolized into primary monoester metabolites, principally monobenzyl phthalate (B1215562) (MBzP) and monobutyl phthalate (MBP). industrialchemicals.gov.aucpsc.govnih.gov These metabolites are excreted in urine and serve as specific biomarkers for assessing human exposure to BBP. industrialchemicals.gov.au

Method Development and Validation for Environmental and Biological Matrices using BBP-d4

The development of a reliable analytical method requires rigorous validation to ensure it is fit for purpose. BBP-d4 plays a crucial role in multiple stages of method development and validation, including the assessment of extraction efficiency, calibration, and interlaboratory performance.

During the development of methods for analyzing BBP in air, different solid-phase adsorbents must be evaluated for their trapping and release efficiency. In one such study, two types of octadecyl silica (B1680970) (ODS) filters and a styrene–divinylbenzene (SDB) copolymer cartridge were tested. nih.govdphen1.com The recovery of several deuterated phthalates, including BBP-d4, was measured. The results showed that recovery did not differ significantly between the three adsorbents, with values consistently greater than 89.7% for an air volume of 2.88 m³. nih.govdphen1.com This demonstrates that BBP-d4 is an effective tool for verifying that the chosen adsorbent provides high and reproducible extraction yields.

BBP-d4 is essential for establishing the accuracy and precision of an analytical method across a range of concentrations. It is used to construct calibration curves and perform recovery studies in the actual sample matrix. For example, in the analysis of phthalates in pork and chicken using LC-MS/MS, spiking blank samples with BBP and BBP-d4 demonstrated high recovery rates, ensuring the method's accuracy. nih.gov Similarly, a GC-MS method for analyzing BBP in marine mammal serum reported mean surrogate recoveries of up to 110% for BBP using BBP-d4. mdpi.com These studies confirm that the method can accurately quantify BBP by correcting for any analyte loss or signal suppression caused by the complex biological matrix.

Table 2: Recovery Studies of Benzyl (B1604629) Butyl Phthalate (BBP) using BBP-d4 in Various Matrices

| Matrix | Analytical Method | Recovery Range | Reference |

|---|---|---|---|

| Pork | LC-MS/MS | 98.3%–99.8% | nih.gov |

| Chicken | LC-MS/MS | 97.8%–99.1% | nih.gov |

| Edible Oils | GC-MS | 80.6%–97.8% | s4science.at |

| Indoor Air (Adsorbents) | GC-MS | > 89.7% | nih.govdphen1.com |

| Marine Mammal Serum | GC-MS | Mean surrogate recovery up to 110% | mdpi.com |

To standardize a new analytical procedure, it must be validated across multiple laboratories to ensure its reproducibility and robustness. BBP-d4 is used in such interlaboratory validation studies, often called round-robin tests. A method developed for analyzing phthalates in indoor air using solid-phase extraction was validated in five different laboratories. nih.govdphen1.com The results for two phthalates showed high mean recoveries (91.3–99.9%) and excellent reproducibility, with relative standard deviations for reproducibility (RSDR) ranging from 5.1% to 13.1%. nih.govdphen1.com The resulting Horwitz ratio (HorRat) values were between 0.31 and 0.79, well within the acceptable range, confirming the method's suitability for widespread use. nih.govdphen1.com These studies underscore the importance of deuterated standards like BBP-d4 in establishing rugged and reliable analytical methods that can be implemented across different facilities.

Isotope Dilution Mass Spectrometry (IDMS) in BBP Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex samples. nih.govenvcrm.com In the context of BBP research, IDMS coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for determining BBP concentrations.

The core principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as Benzyl Butyl Phthalate-d4, to the sample at the earliest stage of analysis. nih.govnih.gov This "isotope spike" homogenously mixes with the endogenous BBP. During sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the isotope-labeled standard. Since the mass spectrometer can differentiate between the native BBP and the heavier BBP-d4 based on their mass-to-charge ratios, the ratio of the two compounds is measured. creative-proteomics.com By comparing this ratio to the ratio in a calibration standard with known concentrations of both native and labeled compounds, the initial concentration of BBP in the sample can be accurately calculated, effectively correcting for variations in sample matrix and procedural losses. nih.gov

The use of a deuterated internal standard like BBP-d4 is particularly advantageous because it co-elutes chromatographically with the unlabeled BBP, experiencing identical ionization and fragmentation behavior in the mass spectrometer, which minimizes analytical variability and enhances the reliability of the quantification. nih.gov

Table 1: Key Ions for Quantification of BBP and BBP-d4 in GC-MS Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzyl Butyl Phthalate (BBP) | 149 | 91 | 206 |

| This compound (BBP-d4) | 153 | 91 | 210 |

Note: The quantifier and qualifier ions are selected based on the mass spectrum of the compounds to ensure specificity and confirmation of identity.

Stable Isotope Tracing Studies for Metabolic and Environmental Fate Elucidation

Stable isotope tracing is a powerful methodology used to follow the transformation and movement of a compound through biological or environmental systems. springernature.comnih.gov By introducing a stable isotope-labeled compound like this compound, researchers can track the fate of the BBP molecule, identifying its metabolites and degradation products. springernature.com This approach offers unparalleled insights into the metabolic pathways within an organism and the degradation processes in various environmental compartments. nih.govwikipedia.orgnih.gov

In metabolic studies, after administering BBP-d4, biological samples such as urine or blood are analyzed, typically by high-resolution mass spectrometry. frontiersin.org The presence of deuterium (B1214612) in the BBP-d4 molecule results in a characteristic isotopic pattern for the parent compound and any of its metabolites that retain the deuterated portion of the molecule. nih.gov By searching the mass spectrometry data for pairs of signals with a specific mass difference corresponding to the isotopic label (e.g., a 4 Da shift for a d4 label), researchers can selectively identify potential metabolites of BBP from a complex background of endogenous molecules. frontiersin.org This method significantly enhances the confidence in metabolite identification, as the isotopic signature serves as a unique tag for compounds originating from the administered BBP-d4. biorxiv.org

To improve the efficiency and reliability of identifying metabolite signals from complex LC-MS datasets, statistical procedures can be employed. nih.gov One such approach involves using varying concentration ratios of the native (unlabeled) BBP and the stable isotope-labeled BBP-d4. nih.gov By analyzing the correlation between these varying concentration ratios and the instrumental response ratios of potential metabolite signals, a high degree of confidence can be achieved in filtering out true metabolites from background noise and unrelated compounds. nih.gov Computational algorithms can be developed to automate this process, effectively mining the data for statistically significant correlations that point to bona fide metabolites. nih.gov This statistical filtering minimizes false positives and allows for the detection of low-abundance metabolites that might otherwise be missed. frontiersin.org

In environmental science, stable isotope analysis can be used to trace the source and fate of pollutants. hutton.ac.ukthermofisher.com While not directly using BBP-d4 as a tracer in the environment on a large scale, the principles of isotope analysis are applied to understand the degradation of BBP. By analyzing the natural isotopic composition (e.g., of carbon and hydrogen) of BBP in contaminated samples, it is possible to assess the extent of its biodegradation. brgm.fr Microbial degradation processes often exhibit isotopic fractionation, where microbes preferentially consume molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining contaminant pool. nist.gov By monitoring these changes in the isotopic signature of BBP over time and space, scientists can evaluate the effectiveness of natural attenuation processes in contaminated sites. brgm.frudel.edu

Biomarker Discovery and Exposure Assessment utilizing Deuterated Analogs

The assessment of human exposure to BBP is typically conducted by measuring its metabolites in biological matrices, most commonly urine. health.state.mn.us The primary metabolites of BBP are mono-n-butyl phthalate (MBP) and monobenzyl phthalate (MBzP). nih.govwikipedia.orgresearchgate.net To accurately quantify these biomarkers of exposure, deuterated analogs of the metabolites, such as MBP-d4 and MBzP-d4, are used as internal standards in IDMS methods.

The use of these deuterated standards is crucial for obtaining reliable data in large-scale biomonitoring studies. By spiking urine samples with a known amount of the deuterated metabolite standards, variations in extraction efficiency and instrumental response can be corrected for, leading to highly accurate measurements of exposure levels. This approach has been instrumental in numerous epidemiological studies investigating the association between BBP exposure and various health outcomes.

Table 2: Major Metabolites of Benzyl Butyl Phthalate and their Deuterated Analogs Used in Exposure Assessment

| Metabolite | Abbreviation | Deuterated Analog |

| mono-n-butyl phthalate | MBP | mono-n-butyl phthalate-d4 |

| monobenzyl phthalate | MBzP | monobenzyl phthalate-d4 |

Metabolism and Biotransformation Pathways of Bbp: Insights from Deuterated Analogs

In Vivo Metabolism Studies in Experimental Animal Models (e.g., Rats, Dogs, C. elegans)

In vivo studies using various animal models have been instrumental in mapping the metabolic fate of BBP. These models, ranging from mammals like rats and dogs to the nematode Caenorhabditis elegans, reveal both conserved and species-specific pathways.

Primary Monoester Metabolites: Monobutyl Phthalate (B1215562) (MBP) and Monobenzyl Phthalate (MBzP) Formation

Upon entering the body, BBP is rapidly hydrolyzed by non-specific esterases and lipases, primarily in the gastrointestinal tract and liver, cleaving one of its two ester bonds. jst.go.jpresearchgate.net This initial metabolic step results in the formation of two primary monoester metabolites: Monobutyl Phthalate (MBP or MBuP) and Monobenzyl Phthalate (MBzP or MBeP). jst.go.jpnih.gov

In Fischer 344 rats, studies have shown that despite the potential for equal formation of both monoesters, the hydrolysis is not symmetrical. Following intravenous administration, MBP is the more abundant metabolite, accounting for a significantly larger percentage of the dose compared to MBzP. jst.go.jpnih.gov Similarly, in female Wistar rats, MBP was the predominant monoester metabolite recovered in urine. nih.gov The nematode C. elegans has also been shown to efficiently metabolize BBP into both MBP and MBzP, demonstrating a conserved initial metabolic pathway. jst.go.jp

Secondary Metabolites and Conjugation Pathways (e.g., Glucuronidation, Hippuric Acid Formation)

Following the initial hydrolysis, the primary monoester metabolites, MBP and MBzP, undergo Phase II metabolism to facilitate their excretion. The principal conjugation pathway is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the monoesters, significantly increasing their water solubility. jst.go.jpresearchgate.net

In rats, a substantial portion of BBP metabolites are excreted as glucuronide conjugates. jst.go.jpnih.gov Analysis of bile from rats administered BBP revealed the presence of both monobutyl phthalate-glucuronide and monobenzyl phthalate-glucuronide. jst.go.jpnih.gov Studies in rats have shown that approximately 30% of BBP metabolites are conjugated, though this proportion can decrease at higher concentrations of BBP. researchgate.net

Further metabolism has also been observed. In female Wistar rats, hippuric acid was identified as a major secondary metabolite, representing 51-56% of the metabolites recovered in urine. nih.gov This indicates a metabolic pathway where the benzyl (B1604629) group of BBP or MBzP is cleaved to form benzoic acid, which is then conjugated with glycine (B1666218) to produce hippuric acid. Phthalic acid and oxidized metabolites of MBP have also been recovered in smaller quantities. nih.gov

Comparative Metabolism Across Species

Significant species-specific differences exist in the metabolism of BBP. The most notable variation is the ratio of the primary monoester metabolites formed.

Rats : In vivo studies consistently show that rats preferentially hydrolyze the benzyl ester bond, making MBP the major metabolite . jst.go.jp Following an intravenous dose in Fischer 344 rats, MBP accounted for 44% of the dose, whereas MBzP accounted for only 16%. jst.go.jp

Dogs : Beagle dogs exhibit very poor absorption of BBP compared to rats. After a high oral dose, 88-91% was recovered as unchanged BBP in the feces, indicating that only about 10% was absorbed. jst.go.jp In vitro studies using liver microsomes show that the hydrolysis profile in dogs is more similar to humans, with MBzP being the favored metabolite over MBP.

C. elegans : The nematode efficiently metabolizes BBP to both MBP and MBzP, confirming that the initial hydrolysis pathway is conserved across diverse phyla. jst.go.jp The internal concentrations of the metabolites detected in the worms were found to be within the range detected in human biological samples. jst.go.jp

Humans : For comparison, human metabolism favors the hydrolysis of the butyl ester bond, making MBzP the primary urinary metabolite . This contrasts sharply with the metabolic preference observed in rats.

These differences highlight the importance of selecting appropriate animal models for risk assessment and underscore the variations in enzymatic activity across species.

| Species | Primary Metabolite | Key Findings | Reference |

|---|---|---|---|

| Rat | Monobutyl Phthalate (MBP) | Preferential hydrolysis of the benzyl ester bond. MBP is the major metabolite found in urine and bile. | jst.go.jp |

| Dog | Monobenzyl Phthalate (MBzP) (in vitro) | Very low oral absorption (~10%). In vitro liver microsome data suggests MBzP is the preferred metabolite, similar to humans. | jst.go.jp |

| C. elegans | MBP and MBzP | Efficiently metabolizes BBP into both primary monoesters. | jst.go.jp |

| Human | Monobenzyl Phthalate (MBzP) | Preferential hydrolysis of the butyl ester bond. MBzP is the major urinary metabolite. |

Elimination Kinetics and Excretion Routes (Urinary, Fecal, Biliary)

The elimination of BBP and its metabolites is rapid and occurs through multiple routes. In rats, the primary route of excretion is urinary, although the fecal route becomes more significant at very high doses. jst.go.jpnih.gov

After oral administration to Fischer 344 rats at doses from 2 to 200 mg/kg, 61-74% of the dose was excreted in the urine and 13-19% in the feces within 24 hours. nih.gov By 96 hours, total elimination reached 92-98% of the administered dose. jst.go.jp Biliary excretion plays a crucial role in the elimination process. Studies in anesthetized rats showed that 53-58% of an intravenous dose was excreted into the bile within 4 hours, primarily as glucuronide conjugates of MBP and MBzP. jst.go.jpnih.gov These biliary metabolites can be reabsorbed from the intestine (enterohepatic circulation) before being ultimately eliminated in the urine. jst.go.jpnih.gov

The elimination half-life of the parent BBP compound in rat blood is very short, estimated at around 10 minutes after intravenous administration. nih.gov The monoester metabolites have a much longer half-life of approximately 5.9 to 6.3 hours, indicating rapid metabolism of the parent compound followed by slower elimination of its metabolites. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Urinary Excretion (24h) | 61-74% of dose | 2-200 mg/kg oral dose | nih.gov |

| Fecal Excretion (24h) | 13-19% of dose | 2-200 mg/kg oral dose | nih.gov |

| Biliary Excretion (4h) | 53-58% of dose | 20 mg/kg IV dose | nih.gov |

| Half-life (BBP in blood) | ~10 minutes | 20 mg/kg IV dose | nih.gov |

| Half-life (Monoesters in blood) | 5.9 - 6.3 hours | 20 mg/kg IV dose | nih.gov |

Bioavailability and Absorption Dynamics (Oral, Dermal, Inhalation)

BBP can be absorbed into the body through oral, dermal, and inhalation routes.

Oral Absorption : In rats, oral absorption is rapid and nearly complete at lower doses. However, at very high doses, absorption appears to be limited, as evidenced by a shift towards greater fecal excretion of the parent compound. researchgate.netnih.gov

Dermal Absorption : Dermal absorption of BBP is slower and less complete compared to other phthalates of similar molecular weight. nih.gov In a study with Fischer 344 rats, approximately 30% of a dermally applied dose was absorbed and excreted in urine and feces over seven days. jst.go.jp A significant portion (~45%) of the dose remained in the skin at the application site. nih.gov The asymmetrical structure of BBP is thought to contribute to its slower dermal absorption rate. nih.gov

Inhalation : While quantitative data from animal models is limited, the detection of systemic effects in inhalation studies suggests that BBP is readily absorbed through the lungs.

In Vitro Biotransformation Systems (e.g., Hepatic and Intestinal Mucosal Cells)

In vitro systems, such as liver microsomes and intestinal cell preparations, are used to investigate the specific enzymatic processes involved in BBP metabolism without the complexities of a whole organism. These studies confirm that the initial hydrolysis of BBP to its monoesters, MBP and MBzP, is a key biotransformation step.

Studies using liver microsomes from various species have provided significant insights into the species-specific differences in BBP hydrolysis. These in vitro systems allow for the determination of kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax), which helps in predicting in vivo metabolic profiles.

The hydrolysis activity in liver microsomes can be classified into two distinct types:

MBzP > MBP type : Found in humans and dogs, where the formation of MBzP is the predominant pathway.

MBP > MBzP type : Observed in monkeys, rats, and mice, where MBP formation is favored.

This in vitro data faithfully reflects the in vivo findings, where rats excrete MBP as the major metabolite and humans excrete MBzP. These findings demonstrate that liver microsomes are a valuable tool for comparing metabolic pathways across species and understanding the enzymatic basis for the different metabolite profiles observed in vivo.

Enzymatic Hydrolysis Mechanisms of Ester Bonds

The initial and rate-limiting step in the metabolism of Benzyl Butyl Phthalate involves the enzymatic hydrolysis of its two ester bonds. wikipedia.org This Phase I biotransformation process is catalyzed primarily by a class of enzymes known as carboxylesterases (CES), with lipases also contributing. mdpi.comnih.gov These enzymes are widely distributed throughout the body, with particularly high concentrations in the liver and intestines. nih.gov

The hydrolysis cleaves one of the ester linkages, resulting in the formation of two primary monoester metabolites: mono-n-butyl phthalate (MBP) and monobenzyl phthalate (MBzP), along with their corresponding alcohols, butanol and benzyl alcohol. nih.govnih.gov Studies in rats have indicated that the formation of mono-n-butyl phthalate is generally favored over monobenzyl phthalate. wikipedia.orgnih.gov This enzymatic action increases the polarity of the parent compound, which is a critical step for subsequent metabolic phases and eventual excretion. nih.gov The resulting monoesters can be further hydrolyzed to phthalic acid, though this is a slower process. nih.gov

Table 1: Key Enzymes in BBP Ester Bond Hydrolysis and Their Products

| Enzyme Family | Specific Enzymes | Primary Site of Action | Substrate | Primary Hydrolysis Products |

|---|---|---|---|---|

| Carboxylesterases (CES) | hCE1, hCE2 | Liver, Intestines | Benzyl Butyl Phthalate (BBP) | Mono-n-butyl phthalate (MBP), Monobenzyl phthalate (MBzP) |

| Lipases | Pancreatic Lipase, etc. | Gastrointestinal Tract | Benzyl Butyl Phthalate (BBP) | Mono-n-butyl phthalate (MBP), Monobenzyl phthalate (MBzP) |

Influence of Exposure Concentration on Metabolic Conjugation Processes

Following hydrolysis, the monoester metabolites of BBP undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. mdpi.comnih.gov These processes further increase the water solubility of the metabolites, facilitating their elimination from the body, typically in urine. mdpi.com The relative importance of these two conjugation pathways can be significantly influenced by the initial exposure concentration of BBP.

Generally, sulfation is a high-affinity but low-capacity pathway, while glucuronidation is a low-affinity but high-capacity pathway. nih.gov This means that at lower exposure concentrations, sulfation is often the predominant conjugation route. However, as the concentration of the monoester metabolites increases, the sulfotransferase enzymes responsible for sulfation can become saturated. nih.govnih.gov Once this saturation point is reached, the metabolic pathway shifts, and glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, becomes the dominant conjugation process to handle the higher load of metabolites. nih.gov This shift ensures the efficient detoxification and excretion of the metabolites even at high exposure levels. Studies on similar compounds have demonstrated that with increasing doses, the proportion of the substance conjugated with sulfate (B86663) decreases, while the proportion conjugated with glucuronic acid increases. nih.gov

Table 2: Effect of Exposure Concentration on BBP Metabolic Conjugation

| Exposure Level | Primary Conjugation Pathway | Enzyme System Characteristics | Rationale |

|---|---|---|---|

| Low Concentration | Sulfation | High Affinity, Low Capacity | Sulfotransferase enzymes efficiently conjugate the low levels of monoester metabolites. |

| High Concentration | Glucuronidation | Low Affinity, High Capacity | The sulfation pathway becomes saturated, leading to a metabolic shift to the higher-capacity glucuronidation pathway. |

Application of Deuterated BBP (BBP-d4) in Elucidating Specific Metabolic Pathways and Kinetics

The use of stable isotope-labeled compounds, such as Benzyl Butyl Phthalate-d4 (BBP-d4), is a powerful tool in modern toxicology and pharmacokinetic research. nih.gov In BBP-d4, four hydrogen atoms on the phthalate ring are replaced with deuterium (B1214612) atoms. This substitution provides a distinct mass signature without significantly altering the compound's chemical properties, enabling precise tracking and quantification.

One key principle underlying its application is the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. While the deuterium in BBP-d4 is on the aromatic ring and not at a primary site of metabolic cleavage for hydrolysis, deuteration at other positions can slow down metabolic reactions. nih.gov This retardation of metabolism can help researchers identify and characterize transient or rapidly processed metabolites that might otherwise go undetected.

More commonly, BBP-d4 serves as an ideal internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of BBP-d4 to a biological sample (e.g., blood or urine), researchers can accurately quantify the concentration of the non-deuterated BBP and its metabolites, correcting for any sample loss during preparation and analysis. This approach is fundamental for precise pharmacokinetic studies, allowing for the determination of absorption rates, distribution volumes, metabolic clearance, and excretion half-lives. nih.gov Co-administration of deuterated and non-deuterated compounds allows for the differentiation between the administered dose and background environmental exposure, leading to more accurate kinetic models. nih.govnih.gov

Table 3: Applications of BBP-d4 in Metabolic and Kinetic Studies

| Application Area | Technique/Principle | Specific Use and Advantage |

|---|---|---|

| Quantitative Analysis | Isotope Dilution Mass Spectrometry | Serves as an internal standard to accurately measure concentrations of BBP and its metabolites in biological matrices. |

| Pharmacokinetic (PK) Studies | Tracer Studies | Allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters by distinguishing the administered dose from background levels. |

| Metabolite Identification | Kinetic Isotope Effect (KIE) | Slows metabolic reactions, aiding in the detection and structural elucidation of short-lived or low-abundance intermediate metabolites. |

| Pathway Elucidation | Metabolic Fate Studies | Enables researchers to trace the flow of the BBP molecule through various biotransformation pathways (e.g., hydrolysis, glucuronidation, sulfation) and quantify the contribution of each pathway. |

Environmental Fate, Transport, and Degradation Mechanisms of Bbp

Environmental Distribution and Partitioning in Various Media (Air, Water, Soil, Sediment, Biota)

Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP) is released into the environment primarily through industrial processes and the leaching from consumer products. Its distribution across different environmental compartments—air, water, soil, sediment, and biota—is governed by its physicochemical properties.

Air: Most environmental releases of BBP are to the atmosphere. However, its persistence in air is limited, with an estimated half-life of 6 to 60 hours due to photooxidation. BBP can also be removed from the air by rain.

Water: In aquatic systems, BBP is expected to adsorb to suspended matter and sediment. While it has low water solubility, it has been detected in surface waters, often at concentrations less than 1 µg/L.

Soil and Sediment: Due to its tendency to adsorb to organic matter, BBP accumulates in soil and sediment. Microbial action is the primary degradation pathway in these compartments. In river sediments, average concentrations have been observed around 0.2 μg/g.

Biota: BBP can be taken up by organisms from their environment. Reported bioconcentration factors are generally less than 1000, suggesting a moderate potential for bioaccumulation in aquatic life.

| Property | Value | Implication for Environmental Distribution |

| Log K_ow | 4.73 | High potential to partition into organic matter (soil, sediment, biota) |

| Water Solubility | Low | Tends to move from water to other environmental compartments |

| Vapor Pressure | 8.25 x 10⁻⁶ mm Hg at 25°C | Low volatility, but atmospheric transport can occur |

Biotic Degradation Processes

Under aerobic conditions, such as those found in surface waters and activated sludge of sewage treatment plants, BBP is readily biodegradable. The half-life of BBP in aerobic surface water is estimated to be between 1 and 7 days. In activated sludge systems, the removal of BBP can be highly efficient, with over 95% being degraded within a day. The degradation process in these systems typically follows first-order kinetics.

In anaerobic environments like deep sediments and sludge digesters, the biodegradation of BBP is significantly slower. The average half-life of BBP in anaerobic river sediment has been reported to be around 19.3 days, compared to 3.1 days under aerobic conditions in the same study. nih.gov Despite the slower rate, anaerobic degradation is a crucial removal pathway in these oxygen-depleted environments. Studies have shown that methanogenic consortia in landfills can degrade BBP. nih.gov

| Condition | Half-life | Environmental Compartment |

| Aerobic | 1–7 days | Surface Water |

| Aerobic | 3.1 days (average) | River Sediment |

| Anaerobic | 19.3 days (average) | River Sediment |

A variety of microorganisms have been identified that can degrade BBP. These microbes utilize BBP as a source of carbon and energy.

Pseudomonas fluorescens B-1: Isolated from mangrove sediment, this bacterium can completely degrade BBP within 6 days at concentrations ranging from 2.5 to 20 mg/L. nih.gov

Arthrobacter sp.: This bacterial genus has been shown to be effective in biodegrading BBP, particularly in surfactant-aided systems which increase the bioavailability of the phthalate.

Corynebacterium sp. DK4: This species demonstrated high degradation efficiency, with 99.2% of BBP degraded after 7 days of incubation in a sediment environment. nih.gov

Phanerochaete chrysosporium: This white-rot fungus can effectively degrade BBP, achieving up to 90% degradation in 2 days. scientific.net

The biodegradation of BBP proceeds through a series of steps involving the formation of several intermediate products. The primary pathway involves the hydrolysis of the ester bonds.

Initial Hydrolysis: The first step is the cleavage of one of the ester bonds, leading to the formation of monoesters: Mono-n-butyl Phthalate (MBuP) and Monobenzyl Phthalate (MBzP) . nih.govscientific.net

Formation of Phthalic Acid: These monoesters are then further hydrolyzed to form Phthalic Acid . nih.govscientific.net

Further Degradation: Phthalic acid can be further broken down into simpler compounds like Benzoic Acid , and eventually mineralized to carbon dioxide and water. nih.gov

The degradation pathway can be summarized as: Benzyl Butyl Phthalate → Mono-n-butyl Phthalate / Monobenzyl Phthalate → Phthalic Acid → Benzoic Acid → CO₂ + H₂O

Several environmental factors can influence the rate at which BBP is biodegraded by microbial communities.

Temperature: Biodegradation rates generally increase with temperature up to an optimal point. For instance, the degradation of BBP by P. fluorescens B-1 increased as the temperature rose from 20°C to an optimum of 37°C. nih.gov Conversely, degradation is significantly slower in colder water. nih.gov

pH: The optimal pH for BBP degradation by P. fluorescens B-1 was found to be 7.0. nih.gov

Salinity: Salinity can also affect biodegradation. The presence of NaCl at 15 g/L was found to be optimal for BBP degradation by P. fluorescens B-1. nih.gov In some cases, increased salinity can enhance the removal of more polar phthalates by decreasing their solubility in the reaction mixture. nih.gov

Initial Concentration: High initial concentrations of BBP can be inhibitory to microbial activity, leading to a decrease in the degradation rate constant. nih.gov Conversely, at very low concentrations, the compound may not be sufficient to induce the necessary enzymes for its degradation.

Biotransformation via Micellar Solubilization in Surfactant-Aided Systems

The biodegradation of Benzyl Butyl Phthalate (BBP), a compound with low water solubility, can be significantly enhanced in the presence of surfactants. Surfactants facilitate the solubilization of BBP into the micellar phase, which increases its bioavailability to microorganisms. nih.gov This process is crucial for effective bioremediation in contaminated soils and sludges.

Research has shown that the addition of nonionic surfactants, such as Brij 35, can increase the biodegradation rate of BBP by a factor of 1.75. nih.gov The mechanism involves the partitioning of the phthalate ester from the solid or non-aqueous phase into the surfactant micelles in the aqueous phase. These micelles then act as a shuttle, making the BBP directly available for microbial uptake and enzymatic attack. nih.gov The initial step in the biodegradation pathway is the hydrolysis of the ester bonds by microbial esterases, leading to the formation of monoesters—monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP)—and subsequently phthalic acid, benzyl alcohol, and butanol. nih.govresearchgate.net

One study demonstrated that in the presence of the surfactant Tween 80, Pseudomonas putida was able to effectively transform BBP. chemijournal.com The surfactant aids in creating a stable dispersion, which is conducive to microbial activity. chemijournal.comresearchgate.net The rate of biotransformation is influenced by the type and concentration of the surfactant, as well as the specific microbial strains present.

| Condition | Observation | Fold Increase in Rate | Source |

|---|---|---|---|

| Addition of Yeast Extract | Increased BBP degradation rate | ~2.0 | nih.gov |

| Addition of Brij 35 | Increased BBP degradation rate | 1.75 | nih.gov |

| Presence of Tween 80 | Facilitated BBP transformation by P. putida | N/A | chemijournal.com |

Abiotic Degradation Pathways

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in aqueous solutions. nih.gov This process involves the formation, growth, and violent collapse of microscopic bubbles, which generates localized hot spots with extreme temperatures and pressures. These conditions lead to the thermal decomposition of water molecules into highly reactive hydroxyl (•OH) radicals and hydrogen atoms (•H). nih.gov

These potent radicals can then attack and degrade organic pollutants like BBP. nih.gov The degradation proceeds through the cleavage of the ester bonds and oxidation of the aromatic ring and alkyl chains. Studies have identified major intermediates of BBP sonolysis, which are similar to those found in other degradation pathways, including monobutyl phthalate, monobenzyl phthalate, and phthalic acid. nih.gov The combination of ultrasonic pre-treatment followed by biodegradation has been shown to be an effective strategy for removing BBP from sludge. nih.gov

Photocatalytic Degradation (O3/UV, Direct Photolysis, Direct Ozonation, UV Effects)

Advanced Oxidation Processes (AOPs) are effective for the degradation of BBP in water. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH).

O3/UV: The combination of ozone (O3) and ultraviolet (UV) radiation is a powerful AOP. UV light accelerates the decomposition of ozone into hydrogen peroxide, which then further reacts to produce hydroxyl radicals. This process significantly enhances the degradation rate of BBP compared to ozonation or UV treatment alone. conicet.gov.ar Studies on the O3/UV system have aimed to model the degradation kinetics and identify the relative contributions of direct ozonation, direct photolysis, and radical-mediated oxidation.

Direct Photolysis and UV Effects: Direct photolysis involves the degradation of a chemical by direct absorption of UV light. For BBP, the aqueous photolysis half-life is reported to be greater than 100 days, indicating that this process is very slow under typical environmental conditions and is not a significant degradation pathway. researchgate.net

Direct Ozonation: BBP can be degraded by molecular ozone, although the reaction kinetics can be influenced by factors such as pH and temperature. nih.gov The process can involve both direct reaction with O3 and indirect reaction with hydroxyl radicals formed from ozone decomposition in water, especially at higher pH. nih.govuq.edu.au

TiO2/UV Photocatalysis: A widely studied method involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), irradiated with UV light. nih.govresearchgate.nethku.hk When TiO2 absorbs UV photons, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then oxidize BBP. The degradation rate follows pseudo-first-order kinetics. nih.gov The optimal conditions for BBP degradation using TiO2/UV have been found to be a pH of 7.0 and a TiO2 dosage of 2.0 g/L. nih.gov The primary degradation intermediates are identified as mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. nih.gov Similarly, zinc oxide (ZnO) nanoparticles have also been shown to photocatalytically transform BBP, achieving approximately 21% transformation of a 50 mg/L solution within 2 hours. chemijournal.comresearchgate.net

| Process | Key Parameter | Optimal Value/Observation | Source |

|---|---|---|---|

| TiO2/UV | TiO2 Dosage | 2.0 g/L | nih.gov |

| TiO2/UV | pH | 7.0 | nih.gov |

| TiO2/UV | Kinetics | Pseudo-first-order | nih.gov |

| ZnO/UV | Transformation Efficiency | ~21% in 2 hours | chemijournal.comresearchgate.net |

| O3/UV | Mechanism | Involves direct photolysis, direct ozonation, and •OH radical oxidation |

Hydrolysis and Photolysis in Water

Under most environmental conditions, abiotic degradation of BBP is slow. researchgate.net

Hydrolysis: The hydrolysis of the ester bonds in BBP is possible under both acidic and basic conditions but is generally not considered a significant environmental fate process at neutral pH. wikipedia.orgnih.gov The estimated hydrolysis half-life at pH 7 is 1.4 years, while at pH 8, it decreases to 51 days. nih.gov This indicates that hydrolysis becomes more relevant under alkaline conditions. nih.gov

Photolysis: As mentioned previously, direct photolysis of BBP in water is a very slow process. The estimated aqueous photolysis half-life exceeds 100 days, making it an insignificant removal mechanism compared to biodegradation. researchgate.netacs.org

Photooxidation in Atmosphere

Once released into the atmosphere, BBP is primarily removed through photooxidation. canada.ca The main degradation pathway is the gas-phase reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for BBP, based on its reaction with •OH radicals, ranges from a few hours to a few days. canada.ca This relatively rapid degradation prevents long-range atmospheric transport of the compound. BBP is removed from the atmosphere by this oxidation process and by deposition via rainwater. canada.ca

Environmental Monitoring and Persistence Studies

BBP is frequently detected in various environmental compartments due to its widespread use and leaching from consumer products. canada.caregulations.gov Monitoring studies have identified BBP in air, water, sediment, soil, and biota. canada.ca

Water and Sediment: In aquatic systems, BBP's low water solubility and tendency to adsorb to organic matter cause it to partition from the water column into suspended solids and sediment. acs.orgresearchgate.net Environmental monitoring programs have found BBP levels in water to generally be less than 1.0 µg/L and in sediment less than 100 ng/g, though higher concentrations can be found in localized hotspots. acs.org

Soil: BBP can contaminate soil through atmospheric deposition and the application of sewage sludge. mdpi.commdpi.com Once in the soil, its persistence is primarily governed by microbial degradation. Studies have shown that BBP is readily biodegraded under aerobic conditions, with half-lives in soil and sediment ranging from a few days to a few weeks. nih.gov For instance, one study reported an aerobic biodegradation half-life of 2.1 days. nih.gov Under anaerobic conditions, however, degradation is significantly slower, with a reported half-life of 19.3 days in river sediment. nih.gov

| Compartment/Process | Half-Life/Concentration | Conditions | Source |

|---|---|---|---|

| Atmosphere (Photooxidation) | Few hours to a few days | Reaction with •OH radicals | canada.ca |

| Water (Hydrolysis) | 1.4 years | pH 7 | nih.gov |

| Water (Hydrolysis) | 51 days | pH 8 | nih.gov |

| Water (Photolysis) | > 100 days | Aqueous environment | researchgate.net |

| Surface Water (Biodegradation) | 1–7 days | Aerobic | nih.gov |

| River Sediment (Biodegradation) | 3.1 days | Aerobic | nih.gov |

| River Sediment (Biodegradation) | 19.3 days | Anaerobic | nih.gov |

| Environmental Water | Generally < 1.0 µg/L | Monitoring data | acs.org |

| Environmental Sediment | Generally < 100 ng/g | Monitoring data | acs.org |

Stable Isotope Applications in Tracing Environmental Transformation and Transport of BBP

The use of stable isotope-labeled compounds, such as Benzyl Butyl Phthalate-d4 (BBP-d4), offers a powerful tool for elucidating the environmental fate, transport, and degradation mechanisms of the widely used plasticizer, Benzyl Butyl Phthalate (BBP). By introducing a known quantity of the isotopically labeled compound into an environmental system, researchers can accurately trace its movement and transformation over time, distinguishing it from the background presence of the unlabeled BBP. This approach provides invaluable insights into the complex processes that govern the environmental persistence and impact of this pollutant.

The fundamental principle behind this application lies in the ability of analytical instrumentation, primarily mass spectrometry, to differentiate between the mass of the naturally occurring BBP and the heavier, deuterium-labeled BBP-d4. This distinction allows for precise quantification of the parent compound and its labeled degradation products, even at low concentrations in complex environmental matrices such as soil, water, and sediment.

One of the primary applications of BBP-d4 in environmental studies is to track the biodegradation of BBP. Microbial action is a principal mechanism for the breakdown of phthalates in both aquatic and terrestrial systems. The degradation of BBP typically proceeds through the hydrolysis of its ester bonds, leading to the formation of primary metabolites. These include mono-n-butyl phthalate (MBuP) and monobenzyl phthalate (MBzP). Further degradation can lead to the formation of phthalic acid. By spiking an environmental sample with BBP-d4 and monitoring its transformation over time, scientists can identify and quantify the formation of deuterated metabolites. This provides unambiguous evidence of the degradation pathways and can help to determine the rates of these transformations under various environmental conditions. For instance, studies using deuterium-labeled di-n-butyl phthalate (DBP-d4) have successfully identified degradation intermediates, demonstrating the utility of this approach for pathway analysis.

Isotopically labeled BBP is also instrumental in studying the transport of this contaminant across different environmental compartments. Due to its chemical properties, BBP can partition between water, soil, and air. By introducing BBP-d4 into a controlled experimental setup, such as a soil column or an aquatic microcosm, researchers can monitor its movement. This allows for the determination of key transport parameters, such as adsorption and desorption coefficients in soil and sediment, as well as volatilization rates from water surfaces. This information is critical for developing accurate models that predict the environmental distribution and potential for exposure to BBP.

Furthermore, the use of BBP-d4 as an internal standard in quantitative analytical methods, such as isotope dilution mass spectrometry, has become a standard practice for the accurate measurement of BBP in environmental samples. This technique corrects for losses during sample preparation and analysis, leading to highly accurate and precise quantification of BBP concentrations in various environmental media.

The following table provides a summary of research findings on the half-life of Benzyl Butyl Phthalate in different environmental settings, which is crucial for understanding its persistence and the timeframe over which its transformation and transport occur.

| Environmental Compartment | Condition | Half-life |

| Air | Photooxidation | A few hours to a few days |

| Surface Water | Aerobic | 1 to 7 days |

| River Water (20°C) | Aerobic | Almost complete biodegradation after 7 days |

| River Water (4°C) | Aerobic | No significant biodegradation after 10 days |

| River Sediment | Aerobic | Average of 3.1 days |

| River Sediment | Anaerobic | Average of 19.3 days |

| Sludge (First Addition) | Aerobic | 1.2 to 6.4 days |

| Sludge (Second Addition) | Aerobic | 0.9 to 1.4 days |

Toxicological Research on Bbp: Investigating Health Effects and Mechanisms

Reproductive and Developmental Toxicity

BBP is recognized for its potent effects on the reproductive systems of both males and females, as well as for causing abnormalities during fetal development. scirp.org Its classification as a reproductive and developmental toxicant is supported by extensive research demonstrating its ability to induce malformations, impair fertility, and disrupt critical developmental pathways. nih.gov

Exposure to BBP has been consistently linked to adverse effects on the male reproductive system. nih.gov Studies in laboratory animals have identified the developing male reproductive system as a primary target for BBP's toxicity. health.state.mn.us

Testicular Toxicity : BBP induces significant testicular toxicity. Observed effects in animal models include softening of the testes, diffuse atrophy of the seminiferous tubules, Leydig cell hyperplasia (an increase in the number of testosterone-producing cells, often as a compensatory response), and reduced testicular weight. scirp.orghealth.state.mn.usresearchgate.net At a microscopic level, degeneration of the seminiferous epithelium, where sperm production occurs, has been noted. oup.com

Sperm Parameters : Sperm production and quality are negatively impacted by BBP exposure. Research has documented decreased sperm counts and vitality. scirp.orgresearchgate.net Furthermore, epidemiological studies in humans have correlated BBP exposure with increased sperm DNA damage and aneuploidy (an abnormal number of chromosomes). nih.gov

Anogenital Distance (AGD) : A critical and sensitive marker of prenatal androgen action is the anogenital distance, the distance between the anus and the genitals. nih.govcbsnews.com In utero exposure to BBP has been shown to decrease the AGD in male rat offspring, which is a hallmark of antiandrogenic activity. scirp.orgnih.govnih.gov This finding is significant as a shorter AGD in males is associated with reproductive tract anomalies. cbsnews.comceon.rs

Testicular Dysgenesis Syndrome (TDS) : BBP is one of several phthalates implicated in the etiology of Testicular Dysgenesis Syndrome, a spectrum of disorders including cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), poor semen quality, and testicular cancer. ceon.rsnih.goved.ac.uk Animal studies show that in utero BBP exposure can induce a TDS-like syndrome. nih.gov Specific findings that align with TDS include the induction of Leydig cell aggregation within the fetal testis and the development of focal "dysgenetic areas." nih.goved.ac.uknih.gov

| Endpoint | Observed Effects of BBP Exposure | Associated Findings |

|---|---|---|

| Testicular Toxicity | Testicular atrophy, reduced testicular weight. scirp.orghealth.state.mn.us | Diffuse atrophy of seminiferous tubules, Leydig cell hyperplasia. researchgate.net |

| Sperm Parameters | Decreased sperm count and vitality. scirp.org | Increased sperm DNA damage and aneuploidy. nih.gov |

| Anogenital Distance (AGD) | Significant reduction in male offspring. nih.govnih.gov | Considered a sensitive marker of prenatal antiandrogenic activity. nih.gov |

| Testicular Dysgenesis Syndrome (TDS) | Induces TDS-like symptoms in animal models. nih.gov | Associated with Leydig cell aggregation and focal dysgenesis. nih.goved.ac.uk |

The female reproductive system is also susceptible to the toxic effects of BBP. Studies have reported a variety of adverse outcomes, from organ weight changes to pregnancy loss.

Ovarian Weight : In two-generation reproductive studies involving rats, exposure to BBP led to a discernible decrease in the weight of the ovaries in adult females. nih.gov

Oocyte Meiotic Maturation : While direct studies on BBP's effect on oocyte meiotic maturation are limited, research on other phthalates has shown they can impair the meiotic competence and development of mouse oocytes. nih.gov General studies on phthalates also note the potential for oocyte distortion. mdpi.com

Embryonic Lethality and Preimplantation Loss : BBP exposure is associated with increased post-implantation loss and embryonic death. nih.govscispace.com Studies have demonstrated that exposure during early pregnancy can lead to complete resorption of implanted embryos. scirp.org

Endometriosis : Epidemiological and animal studies suggest a link between BBP exposure and endometriosis, an estrogen-dependent disease. researchgate.netnih.gov Chronic exposure in a mouse model was found to significantly increase the survival rate of endometriotic lesions. nih.govresearchgate.net This may be related to BBP's immunomodulatory effects, such as enhancing the expression of the adhesion marker CD44 on certain immune cells within the lesions. nih.govmdpi.com

| Endpoint | Observed Effects of BBP Exposure |

|---|---|

| Ovarian Weight | Decrease in ovarian weight in adult female rats. nih.gov |

| Embryonic Lethality | Increased incidence of post-implantation loss and embryo-fetal death. nih.govscispace.com |

| Preimplantation Loss | Associated with resorption of implanted embryos. scirp.org |

| Endometriosis | Associated with increased risk and survival of endometriotic lesions. nih.govresearchgate.net |

Prenatal exposure to BBP is teratogenic, meaning it can cause developmental malformations. The type and severity of these defects often depend on the timing of exposure during gestation. scispace.comca.gov

Skeletal and External Malformations : A significantly increased incidence of fetal malformations has been observed in animal studies. scirp.org Commonly reported defects include skeletal abnormalities such as deformity of the vertebral column, fused ribs, and fusion of the sternebrae. scispace.comca.gov Cleft palate is another malformation predominantly observed after exposure during specific gestational periods. scirp.orgscispace.com

Caudal Defects : Studies using zebrafish embryos have specifically highlighted BBP's toxicity to caudal (tail) development. nih.govsacredheart.edu Exposure leads to concentration-dependent defects, including spinal curvature, altered muscle development, disorganized myofibrils, and disrupted vascular development in the tail region. nih.govsacredheart.eduresearchgate.net

Neural Tube Defects : There is emerging evidence suggesting a possible link between BBP exposure and neural tube defects (NTDs). One study found a higher detection rate of BBP and its metabolites in the maternal urine of pregnancies affected by NTDs compared to controls. researchgate.net Animal experiments further showed that BBP could induce developmental toxicity in chick embryos by increasing oxidative stress and cell apoptosis, mechanisms relevant to NTD formation. researchgate.net

A primary mechanism through which BBP exerts its reproductive toxicity, particularly in males, is by acting as an antiandrogen. nih.gov It interferes with the androgen signaling pathway, which is crucial for the normal development of the male reproductive tract. oup.comnih.gov This antiandrogenic activity is the underlying cause of effects such as reduced anogenital distance and the development of TDS-like symptoms in male offspring exposed in utero. health.state.mn.usnih.gov

BBP's antiandrogenic effects are rooted in its ability to disrupt steroidogenesis—the biological process of producing steroid hormones like testosterone (B1683101). oup.comnih.gov

Steroidogenesis : Exposure to BBP has been shown to suppress testosterone production in the fetal testis. scirp.org This occurs because BBP and its metabolites down-regulate the expression of genes that are essential for cholesterol transport and testosterone synthesis. oup.comoup.com

Gene Expression : Global gene expression profiling in the fetal testis following in utero BBP exposure reveals significant alterations. oup.com Besides steroidogenesis, disrupted gene pathways include those involved in intracellular lipid and cholesterol homeostasis, insulin (B600854) signaling, and oxidative stress. oup.com BBP exposure also alters the expression of genes critical for communication between Sertoli cells (which nurture developing sperm) and gonocytes (precursors to sperm), further contributing to testicular dysgenesis. oup.complos.org

The disruption of steroidogenesis by BBP directly impacts fetal hormonal balance and subsequent growth and development.

Fetal Hormonal Levels : Studies have confirmed that when pregnant rats are exposed to BBP, the testosterone concentration in male embryos is significantly decreased. scirp.org This reduction in fetal testosterone is a key event that leads to many of the observed male reproductive malformations. nih.gov

Fetal Growth : BBP exposure is associated with reduced fetal growth. nih.gov A common finding across multiple studies is a decrease in fetal or pup body weight at birth. scirp.orghealth.state.mn.us

Systemic Toxicity and Organ-Specific Effects

Exposure to Benzyl (B1604629) Butyl Phthalate (B1215562) has been linked to systemic toxicity, with observable effects on several major organs. cpsc.govindustrialchemicals.gov.au Key indicators of this toxicity include changes in organ weight and the appearance of pathological changes in tissues. industrialchemicals.gov.au Research has consistently identified the liver, kidneys, and pancreas as target organs for BBP-induced toxicity. cpsc.govepa.gov

The liver is a primary target for BBP toxicity. cpsc.govnih.gov Studies in animal models have consistently shown an increase in liver weight following exposure to BBP. cpsc.govnih.govnih.govnih.gov This organ enlargement is often accompanied by histopathological changes and gross pathological alterations. industrialchemicals.gov.auresearchgate.net

One of the key mechanisms identified in BBP-induced liver effects is the proliferation of peroxisomes, which are cellular organelles involved in metabolic processes. nih.gov BBP has been characterized as a weak to moderate peroxisome proliferator. nih.gov This proliferation is associated with the induction of certain microsomal activities, such as lauric acid 12-hydroxylase, particularly in male rats. nih.gov Furthermore, studies have observed specific age-dependent effects; for instance, young mice exposed to BBP showed significant lipid accumulation (fatty liver) and elevated levels of pro-inflammatory cytokines. mdpi.comnih.gov In contrast, aged mice exposed to BBP exhibited hepatic fibrosis, characterized by increased collagen deposition. mdpi.comnih.gov

Summary of Hepatic Effects of Benzyl Butyl Phthalate

| Observed Effect | Key Findings | References |

|---|---|---|

| Increased Liver Weight | Consistently observed in multiple animal studies as a key indicator of systemic toxicity. | cpsc.govindustrialchemicals.gov.aunih.govnih.govnih.gov |

| Liver Lesions / Histopathological Changes | Includes lipid accumulation (fatty liver) in younger animals and hepatic fibrosis in older animals. | industrialchemicals.gov.auresearchgate.netmdpi.comnih.gov |

| Peroxisome Proliferation | BBP acts as a peroxisome proliferator, inducing related enzymatic activities. | nih.gov |

Similar to the liver, the kidneys are also affected by BBP exposure. A consistent finding across multiple toxicological studies is an increase in absolute and relative kidney weight in animals exposed to the compound. cpsc.govindustrialchemicals.gov.aunih.govnih.gov This increase in organ weight is considered a significant marker of systemic toxicity. cpsc.govindustrialchemicals.gov.au While organ weight changes are a primary finding, some assessments have noted that these effects often occur at exposure levels higher than those causing developmental reproductive effects. epa.gov

Summary of Renal Effects of Benzyl Butyl Phthalate

| Observed Effect | Key Findings | References |

|---|---|---|

| Increased Kidney Weight | A frequently reported systemic effect in animal studies following BBP exposure. | cpsc.govindustrialchemicals.gov.aunih.govnih.govhealth.state.mn.us |

The pancreas has also been identified as a target organ for BBP toxicity. The National Toxicology Program (NTP) bioassay reports have noted an increased incidence of pancreatic lesions, specifically acinar-cell adenomas, in male rats exposed to BBP. cpsc.govnih.gov Further research has confirmed that BBP can induce histopathological changes in the pancreas, which are considered among the critical systemic effects for risk assessment. industrialchemicals.gov.au

Summary of Pancreatic Effects of Benzyl Butyl Phthalate

| Observed Effect | Key Findings | References |

|---|---|---|

| Pancreatic Lesions | Increased incidence of pancreatic acinar-cell adenomas observed in male rats. | cpsc.govnih.gov |

| Histopathological Changes | Observed in animal studies and considered a key endpoint for risk characterization. | industrialchemicals.gov.au |

Changes in body weight are a general but important indicator of systemic toxicity. In studies involving BBP, effects on body weight have been frequently observed. These changes can manifest as a dose-related decrease in body-weight gain. nih.gov At higher exposure levels, a more significant decrease in total body weight has been noted, which may be linked to reduced food consumption. cpsc.govnih.gov Chronic exposure has also been shown to cause alterations in physiological responses as measured by body weight, suggesting a disruption of metabolism and body homeostasis. nih.gov

Summary of Body Weight Changes as a Systemic Indicator

| Observed Effect | Key Findings | References |

|---|---|---|

| Reduced Body-Weight Gain | A dose-related reduction in body-weight gain has been observed in both male and female animals. | nih.govnih.gov |

| Decreased Total Body Weight | Observed at higher exposure levels, potentially due to reduced food intake. | cpsc.gov |

| Disruption of Metabolism | Alterations in body weight without changes in food consumption suggest a disruption of metabolism. | nih.gov |

Genotoxicity and DNA Integrity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and other adverse effects. Research into BBP has explored its potential to compromise DNA integrity through various mechanisms.

Recent studies have provided evidence for the genotoxic potential of BBP. Research using the nematode Caenorhabditis elegans as a model organism found that BBP exposure leads to an increase in DNA double-strand breaks. news-medical.netplos.orgnih.govnih.govsciencedaily.com This damage was linked to increased oxidative stress and the activation of a DNA damage checkpoint, ultimately compromising genomic integrity. plos.orgnih.govnih.gov

The genotoxic potential of BBP has also been assessed using standard toxicological assays. The comet assay, which measures DNA strand breaks, has been employed to evaluate DNA damage. plos.orgresearchgate.net Studies using human lymphoblastoid cells have shown that phthalate-containing products can induce significant DNA damage as measured by the comet assay. plos.org Similarly, the micronucleus assay, which detects chromosome breakage or loss, has been used to assess the genotoxic effects of BBP and related phthalates. plos.orgresearchgate.net In human peripheral blood mononuclear cells, BBP was found to induce DNA single and double strand-breaks and to generate oxidative stress, which could not be completely repaired by the cells within a 120-minute period. nih.gov

Summary of Genotoxicity and DNA Damage Studies

| Assay/Endpoint | Key Findings | References |

|---|---|---|

| Double-Strand Breaks | BBP exposure was shown to increase the formation of DNA double-strand breaks in model organisms. | news-medical.netplos.orgnih.govnih.govsciencedaily.com |

| Comet Assay | Used to demonstrate that BBP and related compounds can cause significant DNA strand breaks. | plos.orgresearchgate.netnih.gov |

| Micronucleus Assays | This assay has been used to assess chromosomal damage induced by phthalates. | plos.orgresearchgate.net |

Chromosome Organization and Segregation Defects (e.g., Aneuploidy)

Research has demonstrated that Benzyl Butyl Phthalate (BBP) impairs accurate chromosome segregation, which can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes. nih.gov In studies using the nematode Caenorhabditis elegans as a model organism, exposure to BBP at levels comparable to those found in humans resulted in defects in how newly copied chromosomes are distributed into sex cells. eurekalert.org This interference with chromosome segregation was observed to have a non-monotonic dose-response, where lower doses elicited the strongest effects. nih.gov Specifically, a 1.7-fold increase in X-chromosome nondisjunction was observed at a particular concentration. nih.gov

The observed defects in chromosome organization within the female germline of C. elegans include lagging chromosomes, chromosome aggregation, and gaps. eurekalert.org These structural abnormalities are indicative of significant disruption to the integrity of the genetic material during cell division. eurekalert.org The underlying mechanism is suggested to be linked to BBP-induced oxidative stress and DNA strand breaks, which compromise chromosome morphology and their subsequent accurate segregation. nih.goveurekalert.org

Table 1: Effects of BBP on Chromosome Segregation in C. elegans

| Endpoint | Observation | Reference |

|---|---|---|

| X-chromosome Nondisjunction | 1.7-fold increase at 10 μM BBP | nih.gov |

| Chromosome Organization | Presence of laggers, aggregates, and gaps in germline chromosomes | eurekalert.org |

| Aneuploidy | BBP exposure can result in aneuploidy | nih.gov |

Activation of DNA Damage Checkpoints (e.g., p53/CEP-1 dependent)

Exposure to Benzyl Butyl Phthalate has been shown to activate DNA damage checkpoints, a cellular surveillance mechanism to halt cell cycle progression in the presence of genomic insults. nih.govnih.gov In the model organism C. elegans, BBP exposure leads to the activation of a p53/CEP-1-dependent DNA damage checkpoint. nih.govresearchgate.netresearchgate.net This activation is a response to the increased levels of DNA double-strand breaks observed in both mitotic and meiotic germline nuclei following BBP treatment. nih.govresearchgate.net

The p53 protein and its C. elegans homolog, CEP-1, are critical tumor suppressors that play a central role in initiating cell cycle arrest or apoptosis in response to DNA damage, thereby preventing the propagation of damaged genetic material. embopress.orgnih.gov The activation of this checkpoint by BBP underscores the compound's ability to induce significant genotoxic stress. nih.govresearchgate.net This response is part of a broader cellular reaction to BBP-induced damage, which also includes altered meiotic progression and increased germ cell apoptosis. nih.govnih.gov

Investigation of Genotoxic Potential in Various Model Systems (in vitro, C. elegans)

The genotoxic potential of Benzyl Butyl Phthalate has been investigated in both in vitro and in vivo model systems, revealing its capacity to induce DNA damage. nih.gov In vitro studies using human lymphoblastoid TK6 cells have demonstrated that exposure to BBP leads to significant increases in DNA damage, as assessed by the comet and micronucleus assays. nih.gov These assays are standard methods for detecting DNA strand breaks and chromosomal damage, respectively.